Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)

3-Benzyl-6-bromoquinoline-2(1H)-one structure
924633-09-0 structure
Productnaam:3-Benzyl-6-bromoquinoline-2(1H)-one
CAS-nummer:924633-09-0
MF:C16H12BrNO
MW:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829

3-Benzyl-6-bromoquinoline-2(1H)-one Chemische en fysische eigenschappen

Naam en identificatie

    • 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
    • NYAOVIBBTKTYMI-UHFFFAOYSA-N
    • 3-Benzyl-6-bromoquinoline-2(1H)-one
    • 3-Benzyl-6-bromo-1H-quinoline-2-one
    • 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
    • 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
    • 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
    • 3-Benzyl-6-bromo-1H-quinolin-2-one
    • 3-Benzyl-6-bromo-2(1H)-quinolinone
    • ZLB63309
    • SCHEMBL6521139
    • DB-099126
    • AKOS037650742
    • CS-15246
    • CS-0011156
    • 924633-09-0
    • AT-417/43485049
    • C13204
    • MDL: MFCD28124969
    • Inchi: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
    • InChI-sleutel: NYAOVIBBTKTYMI-UHFFFAOYSA-N
    • LACHT: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1

Berekende eigenschappen

  • Exacte massa: 313.01023g/mol
  • Monoisotopische massa: 313.01023g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 2
  • Complexiteit: 373
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 29.1

Experimentele eigenschappen

  • Dichtheid: 1.5±0.1 g/cm3
  • Smeltpunt: NA
  • Kookpunt: 494.3±45.0 °C at 760 mmHg
  • Vlampunt: 252.8±28.7 °C
  • Dampfdruk: 0.0±1.3 mmHg at 25°C

3-Benzyl-6-bromoquinoline-2(1H)-one Beveiligingsinformatie

3-Benzyl-6-bromoquinoline-2(1H)-one Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D772735-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
1g
$820 2024-06-06
1PlusChem
1P00IMI6-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
1g
$819.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066855-1g
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
924633-09-0 98%
1g
¥8134.00 2024-04-25
1PlusChem
1P00IMI6-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$253.00 2024-04-20
eNovation Chemicals LLC
D772735-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
100mg
$265 2025-02-25
eNovation Chemicals LLC
D772735-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
100mg
$265 2024-06-06
Aaron
AR00IMQI-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$220.00 2025-02-10
A2B Chem LLC
AI68174-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$463.00 2024-07-18
Aaron
AR00IMQI-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$366.00 2025-02-10
A2B Chem LLC
AI68174-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
1g
$914.00 2024-07-18

3-Benzyl-6-bromoquinoline-2(1H)-one Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ;  cooled
Referentie
Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline
Cai, Zhi-qiang; Sun, Tie-min, Hecheng Huaxue, 2009, 17(5), 640-641

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt → 80 °C
Referentie
IL4I1 inhibitors and methods of use
, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 - 20 min, reflux
Referentie
Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections
, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
Referentie
Preparation of quinoline derivatives as antibacterial agents
, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 min, reflux
Referentie
Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangement
Pathak, Richa; Madapa, Sudharshan; Batra, Sanjay, Tetrahedron, 2007, 63(2), 451-460

3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials

3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products

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